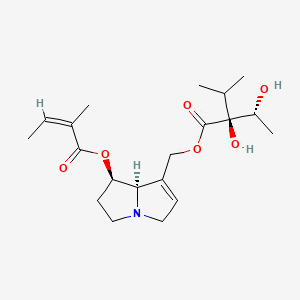

Echiumine

Description

Overview of Pyrrolizidine (B1209537) Alkaloids Research Landscape

Pyrrolizidine alkaloids (PAs) represent a large group of over 600 naturally occurring compounds produced by plants, primarily as a defense mechanism against herbivores. msu.eduresearchgate.net These compounds are found in approximately 3% of flowering plants across more than 6000 plant species. researchgate.net Research into PAs is extensive due to their widespread occurrence and the pronounced toxicity of some congeners. researchgate.net Over 500 PA compounds have been identified, with more than 900 structures known when considering N-oxides. mdpi.com Structurally, PAs are heterocyclic compounds that include a basic ester framework, combining amino alcohols (necine bases) with mono- or dicarboxylic acids (necic acids). mdpi.com The necine base is often retronecine (B1221780), heliotridine, or otonecine. mdpi.com The structural diversity of PAs arises from the various combinations of necine bases and necic acids. mdpi.com

The research landscape for PAs is significantly shaped by their potential to cause adverse health effects, particularly hepatotoxicity, in humans and animals when consumed in sufficient quantities. msu.eduresearchgate.net PAs can be metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates, such as dehydro-pyrrolizidine alkaloids, which can damage liver cells. ontosight.airesearchgate.net Chronic exposure to even low doses of PAs can lead to chronic liver disease. researchgate.net This has led to considerable research focused on identifying PA sources, understanding their metabolism and toxicity mechanisms, developing sensitive analytical methods for detection in food and feed, and informing regulatory guidelines. researchgate.netmdpi.comsciex.com Recent research has also explored the potential for horizontal transfer of PAs from weeds to soil and other plants, adding another dimension to the contamination issue. vri.lv Studies using advanced analytical methods, cell culture, experimental animals, and computational approaches are contributing to a better understanding of PA toxicity and genotoxicity. researchgate.net

Historical Trajectory of Echiumine Research

This compound, along with echimidine (B1671080), was identified relatively early in the study of pyrrolizidine alkaloids from Echium plantagineum. plantwiseplusknowledgebank.organu.edu.au Early research, such as that by Culvenor in 1956, focused on the isolation and characterization of these alkaloids from the plant. plantwiseplusknowledgebank.organu.edu.au The recognition of Echium plantagineum as a significant source of hepatotoxic PAs, including this compound, emerged as a critical issue, particularly in regions where the plant is invasive and consumed by livestock. plantwiseplusknowledgebank.orgcabidigitallibrary.org This led to research investigating the levels of this compound and other PAs in the plant and their impact on grazing animals. plantwiseplusknowledgebank.orgcabidigitallibrary.org

Over time, research expanded to include detailed structural elucidation of this compound and its isomers. ontosight.aimdpi.com The complex stereochemistry of this compound has been a subject of investigation due to its potential influence on biological activity. ontosight.ai More recent research has focused on improving analytical methods for detecting and quantifying this compound and other PAs in various matrices, including plant material, honey, and food products, to address food safety concerns. sciex.commdpi.com Studies have also begun to explore the potential biological activities of this compound beyond its known toxicity, such as potential anti-inflammatory and antioxidant properties, although further research is needed in these areas. smolecule.com The historical trajectory of this compound research reflects a shift from initial isolation and toxicity assessment to more detailed chemical characterization, analytical method development, and a broader investigation of its biological interactions.

Significance of this compound in Natural Product Chemistry

This compound holds significance in natural product chemistry as a representative example of a macrocyclic pyrrolizidine alkaloid. Its complex structure, featuring a bicyclic pyrrolizidine core esterified with a branched necic acid, presents challenges and opportunities in synthesis and structural analysis. smolecule.com The presence of this compound in Echium species contributes to the ecological interactions of these plants, acting as a chemical defense. smolecule.com

Furthermore, this compound's biological activity, particularly its hepatotoxicity, makes it a compound of interest in toxicological studies and risk assessment related to natural product exposure. ontosight.aismolecule.com Understanding the biosynthesis of this compound and other PAs in plants is also an area of ongoing research within natural product chemistry. The study of this compound contributes to the broader understanding of the diversity, biosynthesis, and biological roles of pyrrolizidine alkaloids in nature. Its detection in food sources like honey highlights the importance of natural product chemistry in ensuring food safety and informing regulatory standards. smolecule.complantwiseplusknowledgebank.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPTZQHBOWRTF-KJSUXLSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-16-9 | |

| Record name | Echiumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECHIUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6B216YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of Echiumine

Botanical Sources and Chemotaxonomy, with Focus on Echium Species

The genus Echium, which contains about 70 accepted species, is a primary source of echiumine ontosight.aiwikipedia.org. This compound and its isomers are isolated from species such as Echium plantagineum (commonly known as Paterson's curse or Salvation Jane) and Echium vulgare (viper's bugloss) plantaanalytica.comontosight.aibiosynth.com. E. plantagineum is considered the most important of the three naturalized Echium species in Australia bugwoodcloud.org.

Pyrrolizidine (B1209537) alkaloids, including this compound, serve as chemotaxonomic markers for the Echium genus researchgate.net. While echimidine (B1671080) is often reported as the main pyrrolizidine alkaloid in E. plantagineum, this compound is one of its C-7 isomers plantaanalytica.comnih.gov. Studies have identified this compound and its N-oxide form as predominant PAs in the shoots of E. plantagineum mdpi.comcaws.org.nzresearchgate.net. Echium vulgare also contains this compound and its N-oxide researchgate.nettandfonline.comscilit.com. Some studies on Symphytum officinale (comfrey), another member of the Boraginaceae family, have historically reported the presence of this compound, although more recent research suggests these identifications may have been incorrect researchgate.net. This compound has also been detected as a trace component in some Cryptantha species sdsu.edu.

Geographic and Environmental Influences on this compound Accumulation

Species of Echium are native to North Africa, mainland Europe to Central Asia, and the Macaronesian islands wikipedia.orgcabidigitallibrary.org. The evolutionary center of the genus is reported to be in southern Spain, Portugal, and Morocco, exhibiting the highest diversity of the genus and its natural enemies cabidigitallibrary.orgcal-ipc.org. A secondary evolutionary center exists on the Canary Islands and Madeira cabidigitallibrary.orgcal-ipc.org. E. plantagineum originates from the western Mediterranean region but has spread widely and is particularly well-established in countries with Mediterranean-type climates, including Australia, South Africa, the western USA, Uruguay, Argentina, Brazil, and New Zealand cabidigitallibrary.orgidseed.orglucidcentral.org.

Environmental factors significantly influence the synthesis and accumulation of secondary metabolites in plants, including pyrrolizidine alkaloids like this compound maxapress.comnih.govacademicjournals.org. These factors include light exposure, temperature, water availability, soil composition (fertility, pH, salinity), and biotic interactions such as the presence of pathogens and herbivores maxapress.comnih.govacademicjournals.orgfrontiersin.org.

Research on E. plantagineum in Australia suggests that tolerance to environmental stress and the capacity for producing defensive secondary metabolites, such as PAs, have contributed to its successful invasion researchgate.netresearchgate.net. Studies have shown that the content of pyrrolizidine alkaloids in E. plantagineum can vary with soil type, soil fertility, and climate cabidigitallibrary.org. While some studies indicate that water withholding initially increases naphthoquinone abundance in E. plantagineum roots, prolonged drought can result in reduced total PAs and naphthoquinones researchgate.net. Elevated temperatures have also been shown to rapidly increase the abundance of naphthoquinones in roots researchgate.net.

Geographic location can also influence the specific PA profiles observed in Echium species caws.org.nz. Variations in individual PA compounds, including this compound-N-oxide, have been observed across different geographical sites caws.org.nz.

Intra-plant Distribution and Phenological Variation of this compound Content

The concentration and profile of pyrrolizidine alkaloids, including this compound, can vary within different parts of the same plant and across different phenological stages mdpi.commdpi.comresearchgate.netacs.org. In E. plantagineum and E. vulgare, PAs and their N-oxides are present in leaf tissues at various growth stages mdpi.com. This compound-N-oxide has been found to be among the most abundant PAs in the foliage of both species mdpi.com.

Studies have shown that the biosynthesis and abundance of PAs and their N-oxides are associated with the phenological stage of the plant mdpi.com. Significant differences in chemical profiles have been observed between plants at the flowering and seedling stages, with the rosette stage being intermediate mdpi.com. In E. plantagineum, this compound-related PAs and their N-oxides were observed to be significantly downregulated with increasing maturity mdpi.com.

Data on the variation of pyrrolizidine alkaloids with growth stage in Echium plantagineum and E. vulgare indicates that the abundance of specific compounds, such as this compound-N-oxide, can change as the plant matures mdpi.com.

| Phenological Stage | This compound-N-oxide Abundance (E. plantagineum) | This compound-N-oxide Abundance (E. vulgare) |

| Seedling | High | Lower |

| Rosette | High | Lower |

| Flowering | High (downregulated with maturity) | Lower (downregulated with maturity) |

Note: This table is based on research findings indicating relative abundance and trends across growth stages mdpi.com. Specific quantitative data may vary depending on environmental conditions and plant population.

Seasonal variations can also affect the concentration of alkaloids in plants researchgate.netfao.org. While specific data on the seasonal variation of this compound itself is less detailed in the provided sources, studies on other alkaloids in different plant species and general information on PA variation in Echium suggest that temporal factors play a role in the accumulation of these compounds mdpi.comresearchgate.netfao.org. Root chemistry has been noted to differ from that of leaves, and seasonal variations have been observed in different plant parts researchgate.net.

Isolation and Purification Methodologies for Echiumine

Advanced Extraction Techniques from Plant Matrices

The initial step in obtaining echiumine from plant material involves efficient extraction. Aerial parts of Echium plantagineum are commonly used and are typically dried before extraction. Methanol (MeOH) has been reported as an effective solvent for the initial extraction of pyrrolizidine (B1209537) alkaloids, including this compound, from the dried plant material.

Following the initial extraction, a defatting step is often employed to remove non-polar lipids and other interfering compounds. This can be achieved by partitioning the crude extract (oleoresin) between a non-polar solvent like n-hexane and a more polar mixture such as methanol-water. The alkaloids, being more polar, will preferentially partition into the methanol-water phase.

Pyrrolizidine alkaloids in plants often exist as N-oxides. To isolate the free base alkaloids, a reduction step is necessary. This is commonly performed by treating the aqueous phase, after defatting, with a reducing agent like zinc dust in the presence of an acid, such as sulfuric acid. The pH is typically adjusted to an acidic range (e.g., pH 2) during this reduction.

After reduction, the free base alkaloids are typically extracted from the aqueous phase using an organic solvent like ethyl acetate. nih.gov Adjusting the pH of the aqueous layer to an alkaline range (e.g., with Na₂CO₃) facilitates the extraction of the now deprotonated, free base alkaloids into the organic solvent. Evaporation of the organic solvent yields a crude mixture of pyrrolizidine alkaloids.

Chromatographic Separation Strategies

Chromatography plays a crucial role in separating this compound from other pyrrolizidine alkaloids and plant constituents present in the crude extract. Due to the structural similarities among pyrrolizidine alkaloids, particularly isomers, a combination of chromatographic techniques is often necessary to achieve high purity. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the purification and analysis of this compound. nih.gov Both analytical and preparative HPLC methods have been developed.

Preparative HPLC is often employed as a downstream purification step for fractions obtained from initial separation techniques like centrifugal partition chromatography (CPC). For instance, a fraction containing this compound and related alkaloids can be further purified using preparative HPLC with a C₁₈ column. Mobile phases typically consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier like trifluoroacetic acid (TFA) or buffered systems (e.g., lithium phosphate (B84403) buffer). Gradient elution is commonly used to achieve separation based on the differential partitioning of the alkaloids between the stationary and mobile phases.

Analytical HPLC is used for monitoring the separation process, assessing the purity of isolated fractions, and for the identification and quantification of this compound in plant extracts. Analytical methods often utilize C₁₈ columns and similar mobile phase compositions and gradients as preparative HPLC, albeit at lower flow rates and on a smaller scale.

Gas Chromatography (GC) Methodologies

Gas chromatography, often coupled with mass spectrometry (GC-MS), is utilized for the identification and quantification of pyrrolizidine alkaloids, including this compound. GC-MS analysis of pyrrolizidine alkaloids typically requires the compounds to be in their free base form and may involve derivatization steps to increase their volatility and improve chromatographic performance. While GC-MS is a powerful analytical tool, it is generally applied after initial extraction and purification steps that yield a less complex mixture.

Countercurrent Chromatography and Other Preparative Techniques

Countercurrent chromatography (CCC), including its hydrostatic variant, centrifugal partition chromatography (CPC), is a valuable liquid-liquid chromatographic technique used for the separation of natural products without a solid support. This technique separates compounds based on their partitioning behavior between two immiscible liquid phases.

CPC has been successfully applied in the isolation of this compound from Echium plantagineum extracts. A biphasic solvent system, such as chloroform (B151607) as the mobile phase and a citrate (B86180) buffer at a specific pH (e.g., pH 5.6) as the stationary phase, can be used to separate fractions containing this compound and other related alkaloids like echimidine (B1671080). Countercurrent distribution, an earlier form of CCC, using solvent systems like chloroform and dilute hydrochloric acid, has also been employed for the isolation of this compound.

Other preparative techniques mentioned in the context of pyrrolizidine alkaloid isolation, which could be applied to this compound, include preparative thin-layer chromatography (TLC) on silica (B1680970) gel. Different solvent systems are used with TLC to achieve separation based on polarity.

Ancillary Purification Approaches

In addition to the primary chromatographic methods, several ancillary techniques are often used throughout the isolation and purification process of this compound. These include basic laboratory procedures such as filtration to remove solid impurities after extraction or precipitation steps. Evaporation, often under vacuum, is routinely used to concentrate extracts and fractions by removing solvents. Liquid-liquid partitioning at different pH levels is a fundamental step in separating alkaloids from other plant components and is often used before chromatographic separation. Solid-phase extraction (SPE) is another technique that can be used to isolate and concentrate analytes and remove interfering substances from complex matrices prior to chromatographic analysis.

Structural Elucidation and Stereochemical Characterization of Echiumine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds, including pyrrolizidine (B1209537) alkaloids like Echiumine. sdsu.eduresearchgate.netbvsalud.orgmuni.czsaschirality.org By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides insights into the carbon-hydrogen framework and the arrangement of atoms within the molecule.

One-Dimensional NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental in the structural analysis of this compound. The ¹H NMR spectrum provides information on the different types of protons in the molecule, their chemical environments, and their coupling interactions with neighboring protons. For instance, characteristic signals for olefinic protons and methyl groups are observed and their chemical shifts and splitting patterns are indicative of specific structural fragments, such as the senecioic acid ester moiety. nih.gov ¹³C NMR spectroscopy reveals the different types of carbon atoms present in the molecule and their chemical environments. sdsu.edu Analysis of ¹H and ¹³C NMR spectra allows for the identification of various functional groups and the carbon skeleton of this compound. sdsu.edu

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which helps in confirming the elemental composition and structural subunits. sdsu.eduresearchgate.netbvsalud.orgmuni.czsaschirality.orgmdpi.comresearchgate.netresearchgate.net

GC-MS and LC-MS/MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are widely used techniques for the identification and analysis of pyrrolizidine alkaloids, including this compound, in complex plant extracts. researchgate.netmdpi.comresearchgate.netscispace.com GC-MS often requires derivatization of the alkaloids prior to analysis, while LC-MS/MS can typically be performed directly on the extract. researchgate.net These techniques allow for the separation of this compound from other co-occurring compounds and provide mass spectral data that can be compared to databases or known standards for identification. researchgate.netuob.edu.ly LC-MS/MS, particularly using techniques like precursor ion scan and enhanced product ion scan, can provide characteristic fragmentation patterns that are highly specific to this compound, aiding in its unequivocal identification. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound, which allows for the calculation of its precise elemental composition. muni.czsaschirality.org This information is critical for confirming the molecular formula (C₂₀H₃₁NO₆ for this compound) and validating the structure proposed based on NMR and other data. nih.gov The accurate mass measurement provided by HRMS helps to differentiate this compound from other compounds with similar nominal masses but different elemental compositions.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a valuable technique for determining the absolute configuration of chiral molecules like this compound. bvsalud.orgsaschirality.org Chiral molecules interact differently with left and right circularly polarized light. saschirality.org ECD measures the difference in absorption of these two forms of light as a function of wavelength, producing a characteristic spectrum. saschirality.org By comparing the experimental ECD spectrum of this compound with theoretically calculated ECD spectra for possible stereoisomers, the absolute configuration at the chiral centers can be assigned. researchgate.netacs.orgnih.govresearchgate.net This provides crucial information about the precise three-dimensional arrangement of atoms in the molecule, which is essential for understanding its biological activity and properties. ontosight.aiwikipedia.org

Integration of Spectroscopic Data with Computational Chemistry in Structural Elucidation

The structural elucidation and stereochemical characterization of complex natural products like this compound often rely on a synergistic approach combining experimental spectroscopic data with computational chemistry techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential information about the functional groups, connectivity, and fragmentation patterns of a molecule. arxiv.orgneurips.cc

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), plays a vital role in complementing experimental data. mit.edufrontiersin.org By calculating predicted spectroscopic parameters for proposed structures and their possible stereoisomers, researchers can compare these theoretical values to the experimental spectra. frontiersin.orgcsic.es This comparison helps to validate or refute candidate structures and can be particularly powerful in determining relative and absolute configurations. frontiersin.org

For instance, computational prediction of NMR chemical shifts and coupling constants can be compared to experimental NMR data to assess the agreement between a theoretical structure and the actual molecule. csic.esmestrelab.com Similarly, calculated chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra, can be compared with experimental chiroptical data to assign absolute configurations of molecules with chiral centers. frontiersin.orgmdpi.com While computational methods require careful application and consideration of factors like conformational flexibility, they offer valuable insights that can significantly expedite and enhance the accuracy of structural and stereochemical assignments, especially for molecules with complex scaffolds or multiple stereocenters. frontiersin.orgmestrelab.com

The integration of machine learning algorithms with computational NMR prediction has also emerged as a promising area to facilitate structural elucidation. csic.es These algorithms can be trained on large datasets of experimental and calculated NMR data to improve the speed and reliability of predictions, particularly for large or conformationally complex molecules where traditional quantum mechanics calculations can be computationally intensive. csic.es

While specific detailed research findings on the integration of spectroscopic data and computational chemistry solely for the structural elucidation of this compound were not extensively detailed in the provided search results, the general principles and methodologies described for complex natural products are applicable. The process typically involves acquiring high-quality NMR (1D and 2D), MS, and potentially IR or chiroptical data, proposing initial structural candidates based on this data, and then using computational methods to calculate predicted spectra for these candidates. Comparison of the calculated and experimental data allows for the refinement of the proposed structure and the determination of stereochemistry.

Biosynthetic Pathways and Metabolic Engineering of Echiumine

Precursor Incorporation and Enzymatic Transformations

The biosynthesis of the necine base, the core structure of pyrrolizidine (B1209537) alkaloids, originates from the basic amino acid arginine, which is converted into polyamines, specifically putrescine and spermidine (B129725) wikipedia.org. The first committed step in PA biosynthesis is catalyzed by homospermidine synthase (HSS), which forms homospermidine from putrescine and spermidine wikipedia.orgoup.comresearchgate.net. Homospermidine serves as the exclusive substrate for the formation of the necine base moiety oup.comresearchgate.net.

Subsequent steps involve the oxidation of homospermidine by copper-dependent diamine oxidases, initiating the cyclization process that leads to the pyrrolizidine ring system, such as pyrrolizidine-1-carbaldehyde wikipedia.orgresearchgate.net. This intermediate is then reduced to 1-hydroxymethylpyrrolizidine wikipedia.org. Further desaturation and hydroxylation steps ultimately lead to the formation of the necine base, such as retronecine (B1221780), which is a common necine base found in many PAs, including those structurally related to echiumine wikipedia.orgphytolab.com.

The necine base is then esterified with a necic acid to form the specific pyrrolizidine alkaloid. In the case of this compound, the necine base is retronecine, esterified with angelic acid and trachelanthic acid phytolab.com. The formation of necic acids occurs through separate biosynthetic routes, often derived from branched-chain amino acids like isoleucine, leucine, and valine. The esterification process involves the activation of the necic acid and its subsequent attachment to specific hydroxyl groups on the necine base, a reaction likely catalyzed by acyltransferases wikipedia.orgnih.gov.

While the initial steps involving HSS and diamine oxidases are relatively well-characterized across different PA-producing plants, the later enzymatic steps leading to the diverse structures of necine bases and the specific esterification patterns forming compounds like this compound are less understood nih.govresearchgate.net. Tracer feeding experiments have been instrumental in defining intermediates in the PA biosynthetic pathway nih.govresearchgate.net.

Genetic Regulation of this compound Biosynthesis

The genetic regulation of pyrrolizidine alkaloid biosynthesis is a complex process involving the coordinated expression of multiple genes encoding the biosynthetic enzymes. Studies in various PA-producing species have begun to identify some of the genes involved and their regulatory mechanisms.

The gene encoding homospermidine synthase (HSS) is considered a key regulatory point, as it catalyzes the first pathway-specific step wikipedia.orgoup.comresearchgate.net. The expression of the HSS gene shows diverse spatiotemporal patterns in different PA-producing plants oup.com. For instance, in Symphytum officinale (comfrey), HSS is primarily localized in root endodermis cells, but a second site of expression in bundle sheath cells of young leaves is activated during inflorescence development, leading to increased PA levels in reproductive structures oup.com.

Other enzymes involved in the pathway, such as copper-containing amine oxidases (CuAOs) responsible for cyclization, are also encoded by specific genes. In Symphytum officinale, different CuAO genes (SoCuAO1 and SoCuAO5) are expressed in a tissue-specific manner, in young leaves and roots, respectively researchgate.net.

While specific regulatory genes controlling the entire this compound biosynthetic pathway in Echium species are still being identified, research in other secondary metabolic pathways suggests that transcription factors play a crucial role in coordinating the expression of biosynthetic genes nih.govmdpi.com. Environmental factors, such as nitrogen availability and temperature, can also influence the expression of genes involved in secondary metabolism, including PAs researchgate.netnih.gov. Attenuation, a regulatory mechanism involving premature termination of transcription, has been observed in the biosynthesis of other amino-acid derived compounds in bacteria and could potentially play a role in regulating certain steps in PA biosynthesis wikipedia.org.

Metabolic engineering efforts in PA-producing plants have targeted genes like HSS using techniques such as CRISPR/Cas9 gene editing to reduce or eliminate PA production, demonstrating the importance of these genes in regulating alkaloid content researchgate.netfrontiersin.orgfrontiersin.org.

Comparative Biosynthetic Analyses with Related Pyrrolizidine Alkaloids

This compound belongs to the lycopsamine-type pyrrolizidine alkaloids, characterized by a retronecine necine base esterified with specific necic acids phytolab.com. Comparative biosynthetic analyses with other PAs, particularly those of the lycopsamine (B1675737) type found in the Boraginaceae family, reveal similarities in the core biosynthetic route but also variations in the later steps involving necic acid formation and esterification mdpi.comnih.govphytolab.com.

The initial steps involving the formation of homospermidine from putrescine and spermidine catalyzed by HSS appear to be conserved across different PA-producing lineages wikipedia.orgoup.comresearchgate.net. Similarly, the subsequent cyclization and formation of the necine base skeleton likely follow a common enzymatic logic.

However, the diversity in necic acid structures and their attachment patterns to the necine base contributes to the wide array of PA compounds. Comparative studies of PA profiles in different Echium species, such as E. plantagineum and E. vulgare, show the presence of structurally similar alkaloids like echimidine (B1671080) and this compound, suggesting shared biosynthetic pathways for these related compounds mdpi.comresearchgate.net. Differences in the abundance of specific PAs between species or even within different tissues of the same plant highlight variations in the regulation or efficiency of certain enzymatic steps or the activity of specific acyltransferases responsible for esterification mdpi.comresearchgate.net.

Understanding the subtle differences in enzyme specificities and regulatory mechanisms between species producing different PA profiles is crucial for fully elucidating the complete biosynthetic pathways of individual PAs like this compound.

Strategies for Metabolic Pathway Elucidation

Elucidating the complete biosynthetic pathway of complex secondary metabolites like this compound requires the application of various strategies, integrating techniques from chemistry, molecular biology, genomics, transcriptomics, and bioinformatics nih.gov.

Tracer Feeding Experiments: Historically, the use of isotopically labeled precursors (e.g., 14C-labeled amino acids) and analyzing their incorporation into the final alkaloid structure has been a fundamental approach to identify intermediates and infer biosynthetic routes nih.govresearchgate.netresearchgate.net.

Enzyme Characterization: Isolation and characterization of the enzymes involved in each step of the pathway are essential. This involves enzyme assays to determine substrate specificity and reaction kinetics. Homospermidine synthase is one of the few PA biosynthetic enzymes that has been well-characterized nih.govresearchgate.netnih.gov.

Genomics and Transcriptomics: Sequencing the genomes and analyzing the transcriptomes of Echium species and other PA-producing plants can help identify candidate genes encoding biosynthetic enzymes nih.govfrontiersin.org. Transcriptomic analysis of different tissues or developmental stages where PAs are synthesized can reveal co-expressed genes potentially involved in the same pathway nih.gov.

Bioinformatics and Comparative Genomics: Bioinformatics tools can be used to predict gene function based on sequence similarity to known enzymes and to identify gene clusters that may be involved in secondary metabolite biosynthesis nih.govfrontiersin.org. Comparative genomics between species with different PA profiles can help pinpoint genes responsible for the variations observed frontiersin.org.

Metabolomics: Advanced mass spectrometry-based metabolomic profiling allows for the simultaneous detection and identification of a wide range of metabolites, including precursors, intermediates, and the final products mdpi.comresearchgate.net. Comparing metabolite profiles in different plant tissues or under different conditions can provide insights into pathway flux and bottlenecks researchgate.net.

Genetic Manipulation: Techniques like virus-induced gene silencing (VIGS) or stable genetic transformation to overexpress or downregulate candidate genes can functionally validate their involvement in the biosynthetic pathway nih.gov. CRISPR/Cas9 gene editing has also emerged as a powerful tool for targeted gene knockout to study the effect on metabolite production researchgate.netfrontiersin.orgfrontiersin.org.

Metabolic Engineering Strategies: Beyond pathway elucidation, metabolic engineering aims to manipulate these pathways for increased production of desired compounds or to produce novel derivatives nih.govnih.gov. This can involve expressing genes from the pathway in heterologous hosts like E. coli or Nicotiana benthamiana, or engineering the native plant for enhanced production nih.govnih.govnih.gov. Strategies include optimizing enzyme expression, relieving feedback inhibition, and improving precursor availability nih.govnih.gov.

The combination of these approaches is necessary to fully unravel the intricate biosynthetic pathway of this compound and to pave the way for potential metabolic engineering applications.

Chemical Synthesis and Derivatization Studies of Echiumine

Total Synthesis Approaches to the Echiumine Core Structure

The total synthesis of this compound, like other complex pyrrolizidine (B1209537) alkaloids, presents considerable challenges due to the stereochemically dense and functionally rich nature of its core structure. The primary strategic consideration in the total synthesis of this compound is the construction of the bicyclic necine base, retronecine (B1221780), and the subsequent stereoselective esterification with the two different necic acids, angelic acid and trachelanthic acid.

Synthesis of the Retronecine Core: The synthesis of the retronecine core is a well-explored area in organic chemistry. A common strategy involves the construction of the pyrrolizidine ring system from acyclic precursors. Key steps often include:

Asymmetric synthesis of chiral pyrrolidine intermediates: This is crucial for establishing the correct stereochemistry at the bridgehead carbon and the hydroxyl-bearing centers.

Ring-closing metathesis (RCM): This powerful reaction has been employed to form the five-membered rings of the pyrrolizidine nucleus.

Intramolecular cyclization reactions: Methods such as intramolecular Mannich reactions or nucleophilic substitutions are used to construct the bicyclic system.

While a specific total synthesis of this compound has not been extensively reported in publicly available literature, the established synthetic routes to retronecine provide a clear blueprint for accessing the core structure.

Synthesis of the Necic Acids: The synthesis of the two necic acid components, angelic acid and trachelanthic acid, is also a critical aspect of the total synthesis of this compound.

Angelic acid: This is a simple unsaturated carboxylic acid, and its synthesis is straightforward.

Trachelanthic acid: This is a more complex, chiral dihydroxy acid. Its stereoselective synthesis requires careful planning, often involving asymmetric dihydroxylation or the use of chiral pool starting materials.

Assembly of this compound: The final stage of a hypothetical total synthesis of this compound would involve the regioselective and stereoselective esterification of the retronecine core with the two necic acids. This presents a significant challenge due to the presence of two hydroxyl groups at C7 and C9 of the retronecine core. Protecting group strategies would be essential to achieve the desired regioselectivity.

| Key Synthetic Challenge | Common Strategies |

| Stereocontrol in necine base synthesis | Asymmetric catalysis, use of chiral pool starting materials |

| Construction of the bicyclic core | Ring-closing metathesis, intramolecular cyclizations |

| Regioselective esterification | Orthogonal protecting groups |

Semisynthesis and Structural Modification Strategies

Semisynthesis, starting from naturally occurring pyrrolizidine alkaloids, offers a more practical approach to obtaining this compound and its analogues for biological evaluation. Natural sources often provide a variety of pyrrolizidine alkaloids that can be chemically modified.

Strategies for Structural Modification:

Hydrolysis and Re-esterification: A common semisynthetic strategy involves the hydrolysis of the ester groups of a readily available pyrrolizidine alkaloid to yield the necine base. This base can then be re-esterified with different necic acids to produce a library of analogues. For instance, retronecine obtained from the hydrolysis of other alkaloids could be selectively esterified with angelic acid and trachelanthic acid to yield this compound.

Modification of the Necine Base: The hydroxyl groups of the necine base can be subjected to various chemical transformations, such as oxidation, reduction, or conversion to other functional groups, to explore the impact of these changes on biological activity.

Modification of the Necic Acids: The carboxylic acid or hydroxyl groups of the necic acid moieties can also be modified. For example, the hydroxyl groups of trachelanthic acid could be acylated or alkylated.

While specific semisynthetic studies focused on this compound are not widely documented, the general principles of natural product modification are applicable. The primary goal of such studies is often to investigate the structure-activity relationship and to develop analogues with improved therapeutic properties or reduced toxicity.

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. This approach is particularly useful for the synthesis of chiral compounds like this compound and its analogues.

Enzymatic Resolutions and Asymmetric Transformations:

Lipases and Esterases: These enzymes are widely used for the kinetic resolution of racemic alcohols and carboxylic acids. In the context of this compound synthesis, lipases could be employed to resolve racemic precursors of the trachelanthic acid moiety, providing access to enantiomerically pure necic acids. They can also be used for the regioselective acylation or deacylation of the necine base.

Transaminases: These enzymes can be used for the asymmetric synthesis of chiral amines, which can be key intermediates in the synthesis of the pyrrolizidine nucleus.

Biocatalytic Approaches to Necine Base Synthesis: While not yet applied specifically to this compound, biocatalytic routes to pyrrolizidine alkaloids are an active area of research. This could involve the use of engineered microorganisms or isolated enzymes to perform key steps in the synthesis of the necine base, offering a more sustainable and efficient alternative to traditional chemical methods.

| Enzyme Class | Potential Application in this compound Analogue Synthesis |

| Lipases/Esterases | Kinetic resolution of necic acid precursors, regioselective esterification |

| Transaminases | Asymmetric synthesis of chiral amine intermediates for the necine core |

| Oxidoreductases | Stereoselective reduction of ketones or oxidation of alcohols in synthetic intermediates |

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: the ester linkages, the tertiary amine of the pyrrolizidine nucleus, and the double bond in the necine base.

Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. This degradation pathway leads to the formation of the necine base (retronecine) and the corresponding necic acids (angelic acid and trachelanthic acid). The rate of hydrolysis is influenced by pH and temperature.

Oxidation: The tertiary amine of the pyrrolizidine nucleus can be oxidized to form the corresponding N-oxide. This transformation is significant as many pyrrolizidine alkaloids exist in plants as their N-oxides. The double bond in the retronecine core is also susceptible to oxidation, which can lead to the formation of reactive pyrrolic metabolites. This metabolic activation is believed to be responsible for the hepatotoxicity of many pyrrolizidine alkaloids. wikipedia.org

Metabolic Transformations: In biological systems, this compound undergoes metabolic transformations, primarily in the liver. wikipedia.org The key metabolic pathways include:

Hydrolysis: Catalyzed by esterases, leading to the detoxification of the molecule. wikipedia.org

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters. These electrophilic intermediates can react with cellular nucleophiles such as DNA and proteins, leading to cellular damage and toxicity. wikipedia.org

Summary of Key Reactions:

| Reaction Type | Reagents/Conditions | Products |

| Hydrolysis | Acid or base | Retronecine, Angelic acid, Trachelanthic acid |

| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | This compound N-oxide |

| Metabolic Oxidation | Cytochrome P450 enzymes | Reactive pyrrolic intermediates |

Analytical Methodologies for Echiumine Detection and Quantification

Chromatographic Techniques for Echiumine Profiling

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a highly effective technique for the analysis of this compound and other PAs. By utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC achieves faster separations and superior chromatographic resolution compared to conventional High-Performance Liquid Chromatography (HPLC). This enhanced resolution is crucial when analyzing complex samples containing multiple PA isomers.

UHPLC is almost invariably coupled with tandem mass spectrometry (UHPLC-MS/MS) for the analysis of PAs. nih.gov This combination allows for the direct analysis of this compound in its native form, as well as its N-oxide, without the need for chemical derivatization. researchgate.netscispace.com The high resolving power of UHPLC separates this compound from other structurally similar alkaloids, while the mass spectrometer provides definitive identification and sensitive quantification. nih.govacs.org The method's performance can be rigorously validated for parameters such as linearity, selectivity, sensitivity, accuracy, and precision across various complex food matrices. nih.gov

Table 1: Exemplary UHPLC System Parameters for Pyrrolizidine (B1209537) Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or similar (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid or ammonium formate |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

Gas Chromatography (GC) with Selective Detectors

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of this compound. However, due to the low volatility and polar nature of PAs, a chemical derivatization step is typically required prior to GC analysis. researchgate.netscispace.com This process usually involves a reduction of the PA N-oxides to their corresponding free bases, followed by derivatization to increase their volatility and thermal stability. researchgate.net

The primary advantage of GC-MS is the high chromatographic efficiency of capillary GC columns and the wealth of structural information provided by the mass spectrometer, which serves as a highly selective detector. Electron ionization (EI) of the derivatized this compound produces a characteristic fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for confident identification. For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of this compound are monitored, significantly enhancing sensitivity and selectivity by filtering out background noise. researchgate.net

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry (MS) is the definitive detection method for this compound, prized for its exceptional sensitivity and selectivity. When coupled with chromatographic separation, MS-based strategies provide the gold standard for the quantification of this toxic alkaloid.

Multiple Reaction Monitoring (MRM) Methods

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that offers unparalleled specificity and sensitivity for quantifying target compounds like this compound in complex mixtures. researchgate.net The MRM method is performed on a triple quadrupole mass spectrometer and involves two stages of mass filtering.

First, the precursor ion (or parent ion), which corresponds to the molecular ion of this compound, is selected in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (Q2), a collision cell. Finally, one or more specific product ions (or daughter ions) are selected and monitored in the third quadrupole (Q3). The transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte. By monitoring these unique transitions, MRM can accurately quantify this compound even at trace levels, with minimal interference from matrix components. researchgate.net This makes it an ideal technique for regulatory control of food and feed. scispace.com

Table 2: Hypothetical MRM Transitions for this compound Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | [M+H]⁺ | Specific fragment 1 | Specific fragment 2 | Optimized Value |

| This compound N-oxide | [M+H]⁺ | Specific fragment 3 | Specific fragment 4 | Optimized Value |

Note: Specific m/z values and collision energies are instrument-dependent and must be optimized empirically.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered one of the most accurate methods for chemical quantification. It is a definitive method that relies on altering the natural isotopic composition of the analyte in the sample. The procedure involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to the sample prior to extraction and analysis.

This isotopically enriched standard is chemically identical to the native this compound and therefore behaves identically during sample preparation and analysis, experiencing the same potential losses or matrix effects. Quantification is based on measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer. Since this ratio is unaffected by sample recovery, IDMS can correct for analytical errors introduced during sample workup, leading to exceptionally high precision and accuracy. This makes it a valuable reference method for certifying reference materials and for applications demanding the highest level of certainty.

Spectrophotometric and Immunochemical Detection Platforms

While chromatographic and mass spectrometric methods provide detailed and highly accurate results, spectrophotometric and immunochemical assays can serve as useful screening tools.

Spectrophotometric methods for the determination of total pyrrolizidine alkaloids have been developed. One common approach is based on the reaction of PAs with Ehrlich's reagent (4-dimethylaminobenzaldehyde) after an oxidation step, which produces a colored product that can be quantified using a spectrophotometer. researchgate.net Improvements to this method have focused on optimizing the reagents to enhance color stability and reproducibility. These methods are generally less specific and sensitive than MS-based techniques and measure the total amount of certain types of PAs rather than identifying individual alkaloids like this compound. However, they can be useful for rapid, cost-effective screening of samples to determine the presence or absence of this class of compounds. scispace.com

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer another platform for screening. These assays utilize antibodies that can specifically bind to a target analyte or a group of structurally related compounds. While highly specific ELISAs for individual PAs are challenging to develop, broader-specificity assays can be used to detect the presence of pyrrolizidine alkaloids in general. They are characterized by high throughput and relatively low cost, making them suitable for screening large numbers of samples. Positive results from these screening methods would typically require confirmation by a more definitive technique like LC-MS/MS.

Biological Activities and Mechanistic Investigations of Echiumine

In Vitro Studies on Cellular Targets and Pathways

In vitro studies have investigated the effects of echiumine and related pyrrolizidine (B1209537) alkaloids on various cellular targets and pathways. Research indicates that this compound can inhibit hepatocyte viability in a concentration-dependent manner. smolecule.com Studies on Echium amoenum extract, which contains toxic pyrrolizidine alkaloids including this compound, have shown cytotoxic effects on HepG2 cells, potentially involving mitochondrial and lysosomal damage induced by glutathione (B108866) depletion. researchgate.net

Pyrrolizidine alkaloids, including this compound, have been explored for their potential interactions with cellular receptors. Computational studies using target prediction programs based on structural similarity have suggested the muscarinic acetylcholine (B1216132) receptor M1 as a possible molecular target for pyrrolizidine alkaloids. nih.govresearchgate.net In vitro assays have shown that these alkaloids can increase levels of intracellular calcium, supporting their potential as acetylcholine receptor M1 antagonists. nih.govresearchgate.net

While research on this compound specifically is ongoing, studies on other compounds from Echium species, such as certain lignans, have demonstrated in vitro activity against cancer cell lines, including HeLa cells. acs.orgresearchgate.netcolab.ws These studies often utilize assays like the resazurin (B115843) reduction assay to assess cytotoxicity. acs.orgresearchgate.netcolab.ws

Molecular Mechanisms of Biological Action

The biological actions of this compound are closely linked to its metabolic transformation. Pyrrolizidine alkaloids, including this compound, are metabolized in the liver through CYP450-mediated pathways. wikipedia.org This process generates reactive intermediates, such as pyrrolic metabolites, which can covalently bind to liver proteins, forming pyrrole-protein adducts. wikipedia.org This adduct formation impairs the function of essential liver proteins, contributing to hepatotoxicity. wikipedia.org The severity of liver damage is correlated with the level of pyrrole-protein adduct formation. wikipedia.org Chronic exposure to sub-lethal doses of pyrrolizidine alkaloids may lead to cumulative damage or cancer due to their conversion into reactive metabolites that can alkylate DNA and induce DNA cross-linkages, interrupting DNA replication and causing mutations. mdpi.comnih.gov

Studies have also explored the interaction of pyrrolizidine alkaloids with specific cellular components. For instance, research suggests that open-chain diester pyrrolizidine alkaloids like echimidine (B1671080) can activate the nuclear receptor PXR, implying a potential PXR-dependent mechanism contributing to their hepatotoxicity. mdpi.com

Receptor Binding and Enzyme Inhibition Studies

Research into the molecular mechanisms of pyrrolizidine alkaloids, including this compound, has involved investigating their interactions with receptors and enzymes. Computational studies have predicted the muscarinic acetylcholine receptor M1 as a potential target, with molecular docking studies suggesting binding affinities to the same pocket as a known M1 antagonist, pirenzepine. nih.govresearchgate.net

Enzyme inhibition studies are a crucial aspect of understanding the biological activity of compounds. These studies evaluate a compound's ability to inhibit the activity of specific enzymes, which can provide insights into its potential mechanisms of action and interactions with biological pathways. researchgate.netxenotech.combioivt.com While specific detailed enzyme inhibition studies focusing solely on this compound were not extensively found in the provided context, the broader class of pyrrolizidine alkaloids has been investigated for various biological effects, which could involve enzyme modulation.

Cellular Signalling Pathway Modulation

Cellular signaling pathways are complex networks that regulate various cellular processes in response to external and internal stimuli. nih.govwiley-vch.dewikipedia.org Modulation of these pathways by chemical compounds can lead to significant biological effects. While direct studies specifically detailing this compound's modulation of cellular signaling pathways were not prominently featured in the search results, the predicted interaction of pyrrolizidine alkaloids with the muscarinic acetylcholine receptor M1 suggests a potential influence on downstream signaling cascades initiated by this receptor. nih.govresearchgate.net Activation of receptors often triggers intracellular signaling pathways involving second messengers and a cascade of protein interactions that ultimately lead to a cellular response. nih.govwikipedia.org

Furthermore, studies on other bioactive compounds from Echium species, such as certain naphthoquinones (shikonins), have shown effects on various cell signaling pathways. researchgate.net This suggests that plants in the Echium genus produce compounds with the capacity to influence cellular signaling.

Comparative Biological Activity with Structural Analogues

This compound is a pyrrolizidine alkaloid, and its biological activity can be compared to that of its structural analogues within this class of compounds. Pyrrolizidine alkaloids share a common bicyclic pyrrolizidine structure, but variations in esterification and the presence of unsaturated bonds influence their biological properties and toxicity. ontosight.aiplantaanalytica.commdpi.com The unsaturated bond between positions 1 and 2 in the necine base is considered essential for the genotoxic effects of these alkaloids. mdpi.commdpi.com

Studies comparing the hepatotoxicity of different pyrrolizidine alkaloids have shown variations in their potency. For example, in one study using rat hepatocyte primary cultures, this compound demonstrated higher toxicity (IC₅₀ of 7.47 µg/mL) compared to isolated echimidine (IC₅₀ of 13.79 µg/mL) and a fraction containing echimidine and its isomers (IC₅₀ ranging from 9.26 to 14.14 µg/mL). nih.gov This highlights that even closely related isomers can exhibit different levels of biological activity.

Comparative studies on the biological activity of various pyrrolizidine alkaloids have also explored effects beyond hepatotoxicity, including potential antimicrobial and antiviral activities, although the efficacy varies depending on the specific alkaloid structure. wikipedia.orgmdpi.com

Here is a table summarizing some in vitro toxicity data for this compound and related compounds:

| Compound | Cell Line | Assay Type | IC₅₀ (µg/mL) | Reference |

| This compound | Rat Hepatocytes | Viability Inhibition | 7.47 | nih.gov |

| Echimidine | Rat Hepatocytes | Viability Inhibition | 13.79 | nih.gov |

| Fraction containing Echimidine & Isomers | Rat Hepatocytes | Viability Inhibition | 9.26 - 14.14 | nih.gov |

| Echium amoenum extract | HepG2 cells | Cytotoxicity | Not specified | researchgate.net |

| Echiumin E | HeLa cells | Resazurin reduction | 0.21 µM | acs.orgresearchgate.netcolab.ws |

Ecological and Evolutionary Significance of Echiumine

Role in Plant Defense Mechanisms

Pyrrolizidine (B1209537) alkaloids, including echiumine, play a crucial role in the defense mechanisms of plants that produce them. plantaanalytica.comscielo.org.mxwikipedia.org These secondary metabolites act as deterrents and toxins to various organisms. scielo.org.mx Plants utilize both constitutive and induced defense mechanisms, with secondary metabolites like PAs often being constitutively produced to prevent or deter predation. researchgate.netmdpi.com

Echium plantagineum, known for its invasiveness in areas like Australia, produces a complex mixture of bioactive secondary metabolites, including toxic PAs, which protect the plant from insect and livestock herbivory. researchgate.netnih.gov this compound and its N-oxide form, this compound N-oxide, are among the PAs found in E. plantagineum. mdpi.comresearchgate.netresearchgate.net These compounds are particularly abundant in the foliage of E. plantagineum. mdpi.comresearchgate.net

Studies have shown that the accumulation of defense metabolites in E. plantagineum can be influenced by environmental factors. nih.gov For instance, while prolonged drought can lead to reduced total PA levels, simulated herbivory has been observed to increase the abundance of certain PA N-oxides in seedling shoots. nih.gov This suggests a stress-dependent regulation of defense metabolite production. nih.gov

Interactions with Herbivores and Pathogens

The presence of this compound and other PAs in Echium species significantly influences their interactions with herbivores and pathogens. PAs are known for their potent toxicity to grazing herbivores. mdpi.comresearchgate.net The consumption of PA-containing plants can cause liver damage and potentially death in livestock. researchgate.net

PAs can act as toxins or feeding deterrents to insect herbivores. mdpi.com However, some specialist insects have evolved mechanisms to utilize these compounds for their own defense. For example, Utetheisa ornatrix caterpillars obtain PAs from their food plants and use them as a deterrent against predators, retaining these toxins even into adulthood. wikipedia.org

Research on Echium plantagineum has also explored its activity against pathogens. Extracts of E. plantagineum have shown activity against laboratory models of pathogens. frontiersin.org While naphthoquinones produced in the roots of E. plantagineum are known to suppress competition from weeds, insects, and pathogens, the foliar PAs, including this compound, primarily contribute to defense against herbivores. researchgate.netnih.govresearchgate.net

Computational studies have suggested that pyrrolizidine alkaloids may have antagonistic action on muscarinic acetylcholine (B1216132) receptor M1, potentially explaining some neuro-oncological toxicities, though this is a broader effect of PAs and not specific to ecological interactions with herbivores or pathogens in this context. researchgate.net

Allelopathic Effects and Interspecies Chemical Ecology

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. wikipedia.org These allelochemicals can mediate competition between plants. wikipedia.org

While Echium plantagineum is known to produce root-localized naphthoquinones that play important roles in rhizosphere interactions, including allelopathy, the direct allelopathic effects specifically attributed to this compound from foliar tissues are less extensively documented in the provided search results. researchgate.netresearchgate.netresearchgate.net The naphthoquinones released into the rhizosphere by E. plantagineum are highly reactive and possess antifungal, antibacterial, and allelopathic activity, influencing interactions with neighboring plants, microbes, and herbivores in the soil. researchgate.net

The success of invasive plants like E. plantagineum in new environments is sometimes linked to allelopathy, where they may utilize "novel weapons" – secondary metabolites that native species are not adapted to. mdpi.comresearchgate.net The higher abundance of PAs, including this compound N-oxide, in the more invasive E. plantagineum compared to the less invasive E. vulgare in Australia has been suggested to provide a competitive advantage by deterring natural enemies in the invaded range. mdpi.comnih.govnih.gov

Evolutionary Drivers of Pyrrolizidine Alkaloid Production

The production of pyrrolizidine alkaloids is a significant evolutionary adaptation in several plant families, including the Boraginaceae, to which Echium belongs. scielo.org.mxmdpi.commdpi.com These compounds have evolved as a primary defense mechanism against herbivory. mdpi.com

The diversity and abundance of PAs within a plant species, and even between closely related species, can be influenced by evolutionary history and ecological pressures. mdpi.comresearchgate.net For instance, the differences in PA profiles and concentrations between Echium plantagineum and Echium vulgare in their invaded range in Australia suggest that the elevated levels of defensive secondary metabolites, including this compound, in E. plantagineum may have contributed to its greater invasive success. mdpi.comresearchgate.net This supports the idea that the evolution of increased competitive ability, potentially mediated by chemical defenses, can be a driver in invasion processes. mdpi.com

The biosynthesis of PAs is a complex process involving specific enzymes, such as homospermidine synthase, which is considered the first pathway-specific enzyme. wikipedia.org The evolutionary diversification of PA structures, including variations in the necine base and esterifying necic acids, contributes to the wide range of biological activities observed in these compounds. mdpi.commdpi.com

The presence and abundance of PAs in plants are subject to selective pressures from herbivores and pathogens, driving the evolution of biosynthetic pathways and the accumulation of specific alkaloids like this compound, which confer a defensive advantage. researchgate.netnih.gov

Computational Modeling and in Silico Approaches in Echiumine Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as echiumine) when bound to a protein target. This method helps in understanding the potential binding modes, interaction types, and binding affinity between the molecule and a receptor. researchgate.netplos.orgnih.gov

Studies involving molecular docking have explored the interactions of pyrrolizidine (B1209537) alkaloids, including this compound, with biological targets. For instance, this compound has been shown to interact with the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1) in computational studies. mdpi.comresearchgate.net These interactions involve a combination of hydrophobic and hydrogen bonding with specific amino acid residues within the binding site. mdpi.comresearchgate.net

In one study, this compound displayed a binding energy of -6.06 kcal/mol with CHRM1 and showed interactions with residues such as Tyr82, Tyr85, Tyr106, Cys178, Tyr179, Ile180, Leu183, Thr189, Trp400, Glu401, and Tyr404. mdpi.comresearchgate.net This suggests a high affinity for binding to this receptor compared to a known control drug. mdpi.com Molecular docking protocols have demonstrated high precision and correlation with in vitro experiments in the field of drug discovery and toxicology. mdpi.com

Molecular docking is considered a foundational tool in computational drug discovery for determining the efficacy of potential drug candidates by investigating their binding affinities to target proteins. plos.orgnih.govnih.gov

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their flexibility, conformational changes, and interactions with their environment. rsc.orglammps.orgnih.gov These simulations capture the dynamic nature of molecules and can reveal preferred conformations and how they interact with biological targets over time. nih.gov

While general principles of conformational analysis and MD simulations are well-established nih.govnih.govupenn.edumdpi.comic.ac.ukmdpi.com, specific detailed MD simulation studies focused solely on the conformational behavior of isolated this compound or its interactions derived specifically from MD simulations in the provided search results are limited. However, MD simulations are often used in conjunction with molecular docking to refine binding poses and assess the stability of ligand-protein complexes over time. nih.govmdpi.com The integration of MD simulations with statistical analyses can help identify dynamic "hotspots" crucial for ligand recognition and binding. mdpi.com

MD simulations can be carried out assuming the compound is in a vacuum or a homogeneous medium, and more sophisticated methods can consider micro-heterogeneous systems when high-performance computing is available. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govwikipedia.orgnih.govexcli.denih.govmdpi.com QSAR models use physico-chemical properties or theoretical molecular descriptors as predictor variables to model a biological activity. wikipedia.orgexcli.de

While the search results discuss QSAR modeling in the context of predicting biological activities and drug-drug interactions for various compounds nih.govwikipedia.orgnih.govexcli.denih.govmdpi.com, including flavonoids as acetylcholinesterase inhibitors nih.gov and 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors nih.gov, specific published QSAR models developed specifically for this compound based on experimental activity data were not prominently found within the provided search snippets.

QSAR models can be used to predict the activities of untested chemicals and are valuable tools in drug discovery, lead optimization, risk assessment, and toxicity prediction. wikipedia.orgnih.govexcli.demdpi.com The development of a QSAR model typically involves describing the molecular structure and using multivariate analysis to correlate molecular descriptors with observed activities. excli.de

Predictive Modeling for Biosynthetic Pathways

Predictive modeling approaches are employed to elucidate the biosynthetic pathways of natural products, including pyrrolizidine alkaloids like this compound. researchgate.netnih.govuu.nlplos.orgbiorxiv.org These computational tools help in identifying potential enzymatic steps and precursor molecules involved in the synthesis of complex natural products. researchgate.netnih.govbiorxiv.org

The complete biosynthetic pathways for many natural products are still unknown, making computer-aided bio-retrosynthesis predictions valuable. researchgate.netnih.gov Tools like BioNavi-NP have been developed to predict biosynthetic pathways for natural products and natural product-like compounds using machine learning models trained on organic and biosynthetic reactions. researchgate.netnih.gov These tools can efficiently sample plausible pathways and trace back target molecules to potential building blocks. researchgate.netnih.gov

Genomics-based approaches and the development of computational tools have expedited the discovery of biosynthetic pathways in plants. uu.nlplos.org For instance, tools like plantiSMASH identify biosynthetic genes using libraries of plant-specific profile Hidden Markov Models. uu.nl Integrative omics approaches, combining genomics, transcriptomics, and metabolomics, along with computational analysis, are crucial for identifying novel plant biosynthetic genes and metabolic pathways. uu.nl Coexpression analysis using RNA-seq data has been successfully applied to discover pathways producing various plant secondary metabolites. uu.nl

While the general approaches for predictive modeling of biosynthetic pathways are described researchgate.netnih.govuu.nlplos.orgbiorxiv.org, specific computational predictions detailing the step-by-step biosynthetic pathway specifically for this compound were not detailed in the provided search results. However, this compound is recognized as a pyrrolizidine alkaloid, and research exists on the biosynthesis of the necine acid moiety of lycopsamine (B1675737) type pyrrolizidine alkaloids, which are structurally related. uni-kiel.de

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining play a significant role in the study of chemical compounds, including natural products like this compound. orcid.orgnaturalproducts.netbritannica.comdataminingbook.infoaaai.orgarxiv.org Cheminformatics involves the use of computational and informational techniques to address problems in chemistry. naturalproducts.net Data mining is the process of discovering interesting and useful patterns and relationships in large volumes of data, combining tools from statistics and artificial intelligence with database management. britannica.comdataminingbook.info

Cheminformatics tools can be used to predict properties like drug-likeness and analyze chemical structures. mdpi-res.com Databases like PubChem provide extensive information on chemical substances, including their structures, properties, and associated literature and biological activities. researchgate.netresearchgate.netresearchgate.netnih.govmuni.cz Cheminformatics analyses of large natural product databases can aid in the discovery and study of compounds like this compound. orcid.org

Data mining techniques, including machine learning, are applied in various scientific research areas, including the analysis of large biological and chemical datasets. britannica.comdataminingbook.infoarxiv.org This can involve identifying patterns, building predictive models, and extracting valuable knowledge from accumulated data. britannica.comdataminingbook.infoaaai.orgarxiv.org

While the search results highlight the general applications of cheminformatics and data mining in natural product research and drug discovery orcid.orgnaturalproducts.netbritannica.comdataminingbook.infoaaai.orgarxiv.org, specific examples of data mining studies focused solely on analyzing large datasets related to this compound were not explicitly detailed. However, the availability of data in public databases like PubChem researchgate.netresearchgate.netresearchgate.netnih.govmuni.cz facilitates cheminformatics and data mining approaches for researchers interested in this compound.

Future Research Avenues and Translational Perspectives in Echiumine Studies

Integration of Omics Technologies in Echiumine Research

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for comprehensive this compound research. Metabolomics, in particular, has already been utilized to profile PAs and their N-oxides (PANOs) in Echium species. mdpi.comresearchgate.net Studies have employed ultra-high-pressure liquid chromatography quadrupole time-of-flight (UHPLC-QTOF) mass spectrometry for rapid and simultaneous profiling of PAs and PANOs in plant extracts. mdpi.comresearchgate.net This approach has revealed variations in the abundance of this compound and related compounds across different growth stages and Echium species. mdpi.comresearchgate.net For instance, Echium plantagineum showed higher levels of this compound N-oxide B in rosette and flowering stages compared to the seedling stage. nih.gov Integrating metabolomics with other omics disciplines, such as transcriptomics and proteomics, could provide a more complete picture of the metabolic pathways involved in this compound biosynthesis and accumulation, as well as how these are influenced by environmental factors and plant development. nih.govfrontiersin.org Such multi-omics studies can help unravel the intricate interactions between plant metabolism, environmental conditions, and associated microbiomes. nih.govfrontiersin.org

Advanced Analytical Platform Development

Developing advanced analytical platforms is crucial for the accurate and efficient detection, quantification, and structural characterization of this compound and its metabolites in various complex matrices, including plant tissues, animal tissues, and environmental samples. Current approaches often involve techniques like UHPLC-QTOF mass spectrometry for profiling PAs and PANOs. mdpi.comresearchgate.net However, the development of more sensitive, selective, and high-throughput methods is essential for future research. This includes refining sample preparation techniques, such as solid-phase extraction (SPE), and optimizing chromatographic and mass spectrometric parameters. researchgate.net Advanced platforms could incorporate hyphenated techniques and high-resolution mass spectrometry to better differentiate between isomers and identify novel or low-abundance this compound-related compounds. mdpi.comresearchgate.net The goal of analytical method development is to ensure that methods are accurate, precise, and reliable for measuring specific attributes of a substance. emerypharma.comlabmanager.com This involves defining objectives, selecting appropriate techniques, optimizing instrumental conditions, and performing validation. emerypharma.comlabmanager.com

Exploration of Novel Biosynthetic Enzymes